3-(Cyclopropylmethyl)-4-methylphenol
Description
3-(Cyclopropylmethyl)-4-methylphenol is a substituted phenolic compound characterized by a cyclopropylmethyl group at the 3-position and a methyl group at the 4-position of the phenol ring. While direct data on this compound are absent in the provided evidence, its structure suggests unique physicochemical properties compared to simpler methylphenols or cyclopropyl-substituted analogs. For example, the electron-donating methyl group at the 4-position could slightly reduce phenol acidity compared to halogenated derivatives like 4-chloro-3-methylphenol .
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
3-(cyclopropylmethyl)-4-methylphenol |
InChI |
InChI=1S/C11H14O/c1-8-2-5-11(12)7-10(8)6-9-3-4-9/h2,5,7,9,12H,3-4,6H2,1H3 |
InChI Key |
LIINNCWLXQTZGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)O)CC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-4-methylphenol typically involves the alkylation of 4-methylphenol (p-cresol) with cyclopropylmethyl halides under basic conditions. A common method includes the use of cyclopropylmethyl bromide in the presence of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
Industrial production of 3-(Cyclopropylmethyl)-4-methylphenol may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form cyclopropylmethyl-4-methylcyclohexanol.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Cyclopropylmethyl-4-methylcyclohexanol.
Substitution: Halogenated or nitrated derivatives of 3-(Cyclopropylmethyl)-4-methylphenol.
Scientific Research Applications
3-(Cyclopropylmethyl)-4-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethyl)-4-methylphenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing biological processes. The cyclopropylmethyl group may enhance the compound’s stability and reactivity, contributing to its overall effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-(Cyclopropylmethyl)-4-methylphenol with key analogs based on substituent type, position, and inferred properties:
Key Observations:
- Acidity: The methyl group in 3-(Cyclopropylmethyl)-4-methylphenol likely reduces acidity compared to 4-chloro-3-methylphenol, where chlorine’s electron-withdrawing effect enhances proton dissociation .
- Steric Effects : The cyclopropylmethyl group may hinder interactions in biological or catalytic systems compared to smaller substituents (e.g., methyl or ethyl groups).
- The bulkier cyclopropylmethyl group in the target compound might reduce volatility and odor potency compared to simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
